
Aminoguanidine
Overview
Description
Aminoguanidine (AG), a hydrazine derivative, is a bifunctional molecule with a nitrogen-rich structure (four nitrogen atoms attached to a single carbon) that enhances its thermal and chemical reactivity . It acts as a versatile chelating ligand, forming monodentate or bidentate complexes with metal ions, and serves as a precursor for synthesizing metal complexes with ferroelectric and piezoelectric properties . AG is structurally analogous to L-arginine, a nitric oxide (NO) precursor, and inhibits nitric oxide synthase (NOS) while exhibiting antioxidant and antiglycation activities .
Clinically, AG gained attention as an inhibitor of advanced glycation end products (AGEs), which are implicated in diabetic complications (retinopathy, nephropathy), atherosclerosis, and neurodegenerative diseases . However, its clinical trials were halted due to adverse effects, including glomerulonephritis and liver dysfunction . Despite this, AG remains a benchmark in preclinical studies for AGE inhibition and oxidative stress modulation .
Preparation Methods
Calcium Cyanamide and Hydrazine Hydrate Reaction
Historical Development and Mechanistic Basis
The reaction of calcium cyanamide (CaCN₂) with hydrazine hydrate (N₂H₄·H₂O) in acidic aqueous media represents the most widely adopted industrial method for aminoguanidine production. Early work by Simons (U.S. Patent 3,673,253) established the foundational protocol, which was later refined to mitigate side reactions such as dicyandiamide formation. The process involves two stages:
- Hydrazinolysis : Calcium cyanamide reacts with hydrazine hydrate under controlled pH (5–6) and temperature (80–85°C) to form this compound.
- Precipitation : Addition of alkali metal bicarbonate (e.g., NaHCO₃) precipitates this compound bicarbonate (AGB), which is isolated via filtration.
The reaction mechanism proceeds through nucleophilic attack of hydrazine on cyanamide, followed by proton transfer and bicarbonate-mediated precipitation (Equation 1):
$$
\text{CaCN}2 + 2\text{N}2\text{H}4 \rightarrow \text{CH}6\text{N}4 + \text{Ca(OH)}2 \quad \text{(1)}
$$
Process Optimization and Industrial-Scale Refinements
Key modifications to enhance yield and purity include:
- pH Control : Maintaining acidic conditions (pH 5–6) using sulfuric acid suppresses dicyandiamide formation, a side product that reduces yield.
- Temperature Gradients : Staged heating (25°C → 85°C) ensures complete conversion while minimizing thermal degradation.
- Filtration and Washing : Post-reaction filtration removes calcium salts, and cold washing (0–10°C) minimizes AGB solubility losses.
Industrial batches reported in U.S. Patent 4,906,778 achieve yields exceeding 90% with AGB purity ≥98%.
Cyanamide-Hydrazine Bicarbonate Route
High-Purity Synthesis via Carbon Dioxide Integration
A Chinese patent (CN103012217A) details an alternative method using cyanamide (H₂NCN), hydrazine hydrate, and ammonium bicarbonate (NH₄HCO₃) under CO₂ atmosphere. This approach eliminates calcium byproducts and enhances purity through in-situ pH adjustment:
Reaction Sequence :
Role of CO₂ : Carbon dioxide acidifies the medium, preventing ammonium bicarbonate decomposition and stabilizing the reaction milieu (Equation 2):
$$
\text{NH}4\text{HCO}3 + \text{CO}2 \rightarrow \text{NH}4^+ + 2\text{HCO}_3^- \quad \text{(2)}
$$
Scalability and Product Quality
Batch processes (3–3.5 tons per cycle) yield AGB with 98.5–99% purity, attributed to reduced iron contamination and efficient solid-liquid separation. Ethanol rinsing further purifies the crystalline product, making this method suitable for pharmaceutical-grade applications.
Hydrazine Sulfate and Calcium Cyanamide Method
Laboratory-Scale Synthesis with pH Modulation
A Sciencemadness protocol adapts the calcium cyanamide route using hydrazine sulfate (N₂H₄·H₂SO₄) instead of free hydrazine. This method, while less common industrially, offers precise control over stoichiometry:
Procedure :
Yield and Limitations :
Nitroguanidine Reduction Pathway
Specialty Synthesis for Energetic Materials
Although less common for bulk production, this compound can be synthesized via nitroguanidine reduction. The PMC-reviewed method involves nitroguanidine (O₂NNHC(NH)NH₂) and hydrazine hydrate, yielding this compound alongside byproducts like dithis compound (Equation 3):
$$
\text{O}2\text{NNHC(NH)NH}2 + 3\text{N}2\text{H}4 \rightarrow \text{CH}6\text{N}4 + \text{N}2\text{H}4\cdot\text{HNO}2 + \text{NH}3 \quad \text{(3)}
$$
Challenges and Side Reactions
- Byproduct Formation : Excess hydrazine promotes dithis compound synthesis, necessitating stoichiometric precision.
- Temperature Sensitivity : Reactions at 50–60°C minimize decomposition but prolong reaction times.
Comparative Analysis of Preparation Methods
Key Observations :
- The calcium cyanamide method dominates industrial production due to scalability and cost-effectiveness.
- CO₂ integration in the cyanamide route achieves the highest purity, ideal for sensitive applications.
- Laboratory methods (hydrazine sulfate, nitroguanidine) offer flexibility but suffer from lower yields.
Chemical Reactions Analysis
Types of Reactions
Pimagedine undergoes several types of chemical reactions, including:
Oxidation: Pimagedine can be oxidized to form various oxidation products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: Pimagedine can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidation of pimagedine can lead to the formation of guanidine derivatives.
Reduction: Reduction reactions typically yield aminoguanidine derivatives.
Substitution: Substitution reactions can produce a wide range of substituted guanidine compounds.
Scientific Research Applications
Inhibition of Advanced Glycation End Products (AGEs)
Aminoguanidine is primarily known for its role as an inhibitor of advanced glycation end products, which are implicated in several diabetic complications. AGEs form through non-enzymatic reactions between sugars and proteins, leading to detrimental effects on various tissues.
Case Study: Diabetic Nephropathy
A study demonstrated that this compound effectively inhibits the accumulation of renal AGEs, thus retarding the progression of experimental diabetic nephropathy. In this study, diabetic rats treated with this compound showed reduced urinary albumin excretion and prevented mesangial expansion over a 32-week period. The treatment was effective regardless of whether it was administered early or late in the progression of the disease, highlighting its potential for clinical application in managing diabetic nephropathy .
Wound Healing in Diabetes
Research indicates that this compound may enhance wound healing in diabetic models by inhibiting AGE formation. In a study involving db/db mice, topical and systemic administration of this compound improved wound healing outcomes compared to control groups. The findings suggest that this compound could be a valuable therapeutic agent for improving wound healing in diabetic patients .
Neuroprotective Effects
This compound has shown promise in neuroprotection, particularly concerning autoimmune diseases such as multiple sclerosis. In experimental models, it inhibited the expression of inducible nitric oxide synthase, thereby reducing nitric oxide production associated with neuroinflammation. This effect delayed the onset and severity of symptoms in mice with experimental autoimmune encephalomyelitis .
Age-Related Diseases
Studies have explored the potential of this compound in preventing age-related changes in collagen structure. In Fischer 344 rats, chronic treatment with this compound reduced glycation and glycoxidation processes associated with aging. Although the effects on collagen cross-linking were modest, the research indicates that this compound could play a role in mitigating age-related tissue damage .
Cancer Research
Recent investigations have also highlighted this compound's bioactivity in cancer research. This compound-based compounds have been studied for their anticancer properties against various cell lines, including breast cancer cells. These studies suggest that this compound derivatives could serve as potential therapeutic agents in cancer treatment due to their ability to inhibit cell proliferation .
Data Table: Summary of this compound Applications
Mechanism of Action
Pimagedine exerts its effects primarily by inhibiting the formation of glycosylated proteins (AGEs). It achieves this by:
Inhibiting Aldose Reductase: This enzyme is involved in the polyol pathway, which contributes to the formation of AGEs.
Inhibiting Diamine Oxidase and Nitric Oxide Synthase: These enzymes are involved in the production of reactive oxygen species and nitric oxide, respectively
Comparison with Similar Compounds
Aminoguanidine is compared below with structurally or functionally analogous compounds, focusing on mechanisms, efficacy, and clinical relevance.
Table 1: Comparison of this compound with AGE Inhibitors
Key Insights
- Potency: Bis-2-aminoimidazole (Bis-2-AI) derivatives outperform AG by 100-fold in inhibiting AGE formation .
- Safety : Pyridoxamine and benfotiamine show comparable efficacy without AG’s toxicity, making them viable alternatives .
- Mechanistic Diversity : AG directly traps reactive carbonyls, while benfotiamine redirects metabolic pathways to reduce substrate availability .
Table 2: Antioxidant and Chelating Agents
Key Insights
- AG’s antioxidant activity is partially mediated by hydroxyl radical quenching, but Nerve Growth Factor (NGF) completely abolishes ROS in retinal cells .
- Natural polyphenols (e.g., from Ziziphus oxyphylla) match AG’s antiglycation activity without reported toxicity .
Table 3: Structural Analogs and Nitric Oxide Modulators
Key Insights
- AG’s structural similarity to L-arginine underpins its NO modulation but also causes NOS inhibition, complicating its therapeutic profile .
- Alagebrium, an AGE breaker, complements AG’s preventive role by addressing existing glycation damage .
Biological Activity
Aminoguanidine (AG) is a compound with significant biological activity, particularly noted for its role in inhibiting the formation of advanced glycation end products (AGEs), which are implicated in various pathological conditions, including diabetes and aging. This article explores the diverse biological activities of this compound, supported by recent research findings, case studies, and data tables.
This compound acts primarily as an inhibitor of the Maillard reaction, which leads to the formation of AGEs. These compounds contribute to tissue damage in diabetic complications and age-related diseases. By trapping α,β-dicarbonyl compounds, this compound reduces the accumulation of AGEs, thereby potentially mitigating their harmful effects.
Biological Activities
-
Antidiabetic Effects :
- Studies have shown that this compound can inhibit AGE accumulation in diabetic models, particularly in the kidneys. In a 32-week study on diabetic rats, this compound treatment resulted in a significant reduction in urinary albumin excretion and mesangial expansion, indicating its protective effects against diabetic nephropathy .
- Anti-inflammatory Properties :
-
Antibacterial Activity :
- Recent research has highlighted the antibacterial potential of this compound derivatives. A novel compound derived from this compound exhibited strong antibacterial activity against both drug-resistant strains of bacteria and standard strains, with a minimum inhibitory concentration (MIC) as low as 2 µg/mL .
- Neuroprotective Effects :
Case Study 1: Diabetic Nephropathy
In a controlled study involving Fischer 344 rats, this compound was administered to assess its effects on AGE formation and renal function over two years. The results showed that while AG treatment reduced AGE accumulation, it did not significantly affect collagen glycation or glycoxidation processes .
Case Study 2: Chronic Lung Injury
This compound's effects on inflammation were evaluated in a model of chronic lung injury. The compound significantly reduced inflammatory cell counts (neutrophils and lymphocytes) after LPS administration, suggesting its potential use in treating inflammatory lung diseases .
Table 1: Summary of Biological Activities of this compound
Research Findings
Recent studies have expanded the understanding of this compound's biological activity:
- Antibacterial Mechanism : The mechanism behind the antibacterial activity involves permeabilization of bacterial membranes, leading to cell lysis and death .
- Long-term Effects on Aging : Chronic administration of this compound has shown mixed results regarding its effectiveness in preventing collagen cross-linking associated with aging .
- Timing of Treatment : The timing of this compound administration appears less critical than the duration; consistent treatment over time yields better outcomes in diabetic models .
Q & A
Basic Research Questions
Q. What are the primary mechanisms by which aminoguanidine inhibits advanced glycation end products (AGEs), and how can these mechanisms be experimentally validated?
this compound acts as a nucleophilic scavenger, binding to reactive carbonyl intermediates (e.g., methylglyoxal) during AGE formation. To validate this:
- Use in vitro models (e.g., bovine serum albumin incubated with glucose) and measure AGE accumulation via fluorescence spectroscopy or ELISA.
- In diabetic rodent models (streptozotocin-induced), administer this compound (50–320 mg/kg/day) and quantify AGEs in tissues (e.g., retinal capillaries, kidneys) using immunohistochemistry or HPLC .
Q. Which experimental models are most appropriate for studying this compound’s effects on diabetic complications?
- Diabetic retinopathy : Use streptozotocin (STZ)-induced diabetic rats monitored for 26–75 weeks. Assess capillary closure, pericyte dropout, and microaneurysms via periodic acid-Schiff staining .
- Nephropathy : Measure urinary albumin excretion and glomerular basement membrane thickness in STZ-diabetic rats treated with this compound (100–250 mg/kg/day) .
- Neuropathy : Evaluate nerve conduction velocity and (Na⁺,K⁺)-ATPase activity in sciatic nerves of diabetic rodents .
Q. How does this compound modulate leukocyte-endothelial interactions in diabetic microvascular complications?
this compound prevents glycation-induced leukocyte dysfunction by inhibiting the formation of a 412-kDa glycated protein. Methodology:
- Use alloxan-induced diabetic rats and intravital microscopy to quantify leukocyte rolling, adhesion, and migration in venules.
- Administer aminogidine (250 mg/kg/day for 18 days) and compare leukocyte activity with untreated controls .
Advanced Research Questions
Q. How can researchers resolve contradictions in data regarding this compound’s efficacy across different diabetic complications?
Conflicting results (e.g., limited improvement in neuropathy vs. robust retinopathy protection) may arise from tissue-specific AGE accumulation or dosing variations. Strategies:
- Standardize treatment duration and dosage (e.g., ≥250 mg/kg/day for ≥8 weeks in neuropathy studies).
- Compare tissue-specific AGE levels using mass spectrometry and correlate with functional outcomes (e.g., nerve conduction vs. retinal histology) .
Q. What experimental protocols optimize this compound’s cerebroprotective effects in stroke models?
- Induce focal cerebral ischemia in rats via middle cerebral artery occlusion.
- Administer this compound (320 mg/kg IP) within 2 hours post-ischemia.
- Quantify infarct volume using tetrazolium staining and validate via physiological monitoring (blood pressure, glucose, pH) to exclude systemic confounders .
Q. How does this compound’s dual inhibition of AGEs and semicarbazide-sensitive amine oxidase (SSAO) influence its therapeutic profile?
SSAO inhibition reduces toxic aldehydes (formaldehyde, methylglyoxal), complementing AGE suppression. Methods:
- Measure serum SSAO activity in diabetic patients or rodents via radiometric assays.
- Compare urinary methylamine levels (a SSAO substrate) in this compound-treated vs. untreated diabetic models .
Q. What structural and computational approaches elucidate this compound’s tautomeric forms and reactivity?
- Use single-crystal X-ray diffraction to resolve the planar structure of this compound monohydrochloride.
- Perform quantum chemical calculations (B3-LYP/6-31G*) to analyze resonance stabilization in free base, monocation, and dication forms .
Q. Methodological Guidance
Q. How should researchers design dose-response studies for this compound in chronic diabetic models?
- Dosing : Start with 50 mg/kg/day and escalate to 320 mg/kg/day.
- Duration : Minimum 8 weeks for neuropathy; ≥26 weeks for retinopathy.
- Controls : Include untreated diabetic and non-diabetic cohorts.
- Endpoints : Quantify AGEs (immunohistochemistry), functional outcomes (nerve conduction), and histopathology .
Q. What analytical techniques are critical for assessing this compound’s impact on glycation pathways?
- AGE Detection : Fluorescence spectroscopy (ex/em 370/440 nm), anti-AGE antibodies (e.g., anti-CML).
- Oxidative Stress Markers : Measure plasma malondialdehyde (MDA) via TBARS assay or ROS in cultured endothelial cells .
Q. How can combination therapies enhance this compound’s efficacy in diabetic complications?
- Pair with antioxidants (e.g., α-lipoic acid) to target both glycation and oxidative stress.
- Co-administer with nitric oxide donors (e.g., L-arginine) to improve vascular function .
Q. Contradictions and Limitations
Q. Why does this compound show limited efficacy in restoring endothelial function compared to insulin?
Insulin directly normalizes thrombomodulin and glucose levels, while this compound’s effects are indirect (AGE inhibition). In neuropathy studies, this compound restored 47% of nerve conduction velocity vs. 83% with insulin .
Q. What factors contribute to variability in this compound’s prevention of leukocyte dysfunction?
Chronic pretreatment (starting pre-diabetes induction) is critical. Acute administration fails to normalize leukocyte adhesion, suggesting prolonged AGE suppression is required .
Properties
IUPAC Name |
2-aminoguanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N4/c2-1(3)5-4/h4H2,(H4,2,3,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMNKKUPIHEESI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NN)(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1937-19-5 (hydrochloride) | |
Record name | Pimagedine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5040964 | |
Record name | Aminoguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5040964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79-17-4 | |
Record name | Aminoguanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pimagedine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pimagedine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05383 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Aminoguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5040964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aminoguanidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.076 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIMAGEDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCQ4EZQ113 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.